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Compound of Interest

Compound Name: H3B-6545 hydrochloride

Cat. No.: B15540925

For researchers, scientists, and drug development professionals, this guide provides a detailed
biophysical comparison of H3B-6545, a novel selective estrogen receptor covalent antagonist
(SERCA), with other key estrogen receptor alpha (ERa) modulators. We delve into the binding
kinetics, experimental methodologies, and the unique covalent mechanism that sets H3B-6545
apart in the landscape of endocrine therapies.

H3B-6545 is a first-in-class oral SERCA designed to inactivate both wild-type and mutant ERa
by forming a covalent bond with cysteine-530 (C530) within the receptor's ligand-binding
domain.[1][2][3] This distinct mechanism of action translates to a prolonged and robust
antagonism, offering a potential advantage over non-covalent inhibitors, particularly in the
context of acquired resistance to standard endocrine therapies.[3][4] Preclinical studies have
consistently demonstrated the superior anti-tumor activity of H3B-6545 when compared to the
selective estrogen receptor degrader (SERD) fulvestrant, especially in models harboring ERa
mutations.[3][4]

Comparative Binding Kinetics of ERa Ligands

The interaction between a ligand and its target protein is defined by its binding kinetics—the
rates of association (on-rate, ka or Kon) and dissociation (off-rate, ks or Koff), which together
determine the binding affinity (dissociation constant, K-). For covalent inhibitors like H3B-6545,
the kinetics are a two-step process: an initial reversible binding followed by an irreversible
covalent bond formation.
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While specific non-covalent binding kinetic parameters (Kon, Koff, and K-) for H3B-6545 are not
publicly available, the rate of covalent modification has been determined. The observed rate
constant (koes) for the covalent engagement of H3B-6545 with wild-type ERa is (1.2 + 0.2) x
10-3 s~1.[5] This value reflects the efficiency of the irreversible bond formation following the
initial binding event. This covalent interaction leads to a long residence time, effectively
inactivating the receptor.

In contrast, traditional ERa antagonists like tamoxifen and fulvestrant exhibit reversible binding.
The following table summarizes the available binding kinetic data for these compounds,
providing a basis for comparison.
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Compound

Class

Association
Rate (ka)
(M—1s™?)

Dissociatio
n Rate (ks)

(s7)

Dissociatio
n Constant
(K-) (nM)

Notes

H3B-6545

SERCA

Data not

available

Data not

available

Data not

available

Forms a
covalent
bond with
C530 of ERa.
The observed
rate of
covalent
modification
(koes) is (1.2 £
0.2) x 1073
s~ for
ERAWT.[5]

Fulvestrant

SERD

Data not

available

Data not

available

High Affinity
(pM range)

Known for its
very high
affinity and
ability to
induce ERa

degradation.

[6]

4-
hydroxytamo
xifen (active

metabolite of

Tamoxifen)

SERM

2x10%-6x
103

Data not

available

Exhibits
significantly
slower
association
rates
compared to

agonists.

17B-Estradiol

Endogenous

Agonist

1x10%-6x
10°

Data not

available

The natural
ligand for
ERa, showing
rapid
association.
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Note: The kinetic data for 4-hydroxytamoxifen and 173-Estradiol are derived from Surface
Plasmon Resonance (SPR) studies and are provided as a range from published literature. The
K- for fulvestrant is widely reported to be in the picomolar range, indicating very tight binding,
though specific kinetic rate constants are not consistently available.

Experimental Protocols

The determination of binding kinetics is crucial for understanding the therapeutic potential of a
drug candidate. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
are two powerful biophysical techniques used for this purpose.

Surface Plasmon Resonance (SPR) for Covalent
Inhibitors

SPR is a label-free technique that measures the real-time interaction between a ligand
(immobilized on a sensor chip) and an analyte (flowed over the surface). For covalent inhibitors
like H3B-6545, the experimental design is adapted to capture both the initial reversible binding
and the subsequent irreversible covalent modification.

Methodology:

e Immobilization: Recombinant human ERa (ligand) is immobilized on a sensor chip. A
common method is amine coupling, where the protein is covalently linked to the
carboxymethylated dextran surface of the chip.

e Analyte Injection: A series of concentrations of the covalent inhibitor (analyte), such as H3B-
6545, are prepared in a suitable running buffer.

o Association Phase: The analyte is injected over the sensor surface at a constant flow rate.
The initial increase in the SPR signal (measured in Resonance Units, RU) corresponds to
the reversible binding of the analyte to the immobilized ERa.

» Dissociation and Covalent Modification Phase: Following the association phase, the running
buffer is flowed over the chip. For a reversible inhibitor, the SPR signal would decrease as
the compound dissociates. For a covalent inhibitor like H3B-6545, the signal will not return to
baseline due to the formation of a permanent covalent bond. The rate of signal stabilization
during this phase can be used to determine the rate of covalent modification (Kina.t).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Data Analysis: The sensorgram data is fitted to a two-state reaction model (P + L = PL - P-
L), which allows for the determination of the initial binding affinity (Ki) and the rate of covalent
inactivation (Kinat).

» Regeneration: Due to the irreversible nature of the binding, the sensor surface cannot be
regenerated in the traditional sense. Therefore, for high-throughput screening of covalent
inhibitors, specialized sensor chips or methodologies that allow for the regeneration of the
surface or the use of disposable chips are often employed.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, providing a
complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse
of K-), enthalpy (AH), and stoichiometry (n).

Methodology:

o Sample Preparation: A solution of ERa is placed in the sample cell of the calorimeter, and a
solution of the ligand (e.g., H3B-6545) at a higher concentration is loaded into the injection
syringe.

« Titration: A series of small, precise injections of the ligand are made into the protein solution
while the temperature is kept constant.

o Heat Measurement: The heat released or absorbed during each injection is measured by the
instrument.

o Data Analysis: The resulting data is plotted as heat change per injection versus the molar
ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to
determine the thermodynamic parameters of the interaction. For covalent inhibitors, ITC can
be used to characterize the initial non-covalent binding step before the covalent reaction
occurs, often by using a non-reactive analog of the inhibitor or by performing the experiment
at low temperatures to slow down the covalent reaction.

Visualizing the Molecular Interactions and
Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Caption: Estrogen Receptor Alpha (ERa) Signaling Pathway.
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Caption: Covalent Binding Mechanism of H3B-6545 to ERa.
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Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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